Product packaging for Metvan(Cat. No.:)

Metvan

Cat. No.: B1243425
M. Wt: 579.5 g/mol
InChI Key: MCXKDBCTZOTMSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metvan, with the chemical formula [VIVO(Me 2 phen) 2 (SO 4 )] where Me 2 phen is 4,7-dimethyl-1,10-phenanthroline, is identified as one of the most promising multitargeted anticancer vanadium complexes . This oxovanadium(IV) compound demonstrates a broad spectrum of activity, inducing apoptosis at nanomolar and low micromolar concentrations in a wide range of human cancer cells. This includes leukemia, multiple myeloma, and solid tumor cells derived from glioblastoma, and breast, ovarian, prostate, and testicular cancers . A significant research value of this compound is its high efficacy against cisplatin-resistant ovarian and testicular cancer cell lines, suggesting potential as an alternative to platinum-based chemotherapy . The compound's mechanism of action is multifaceted. This compound-induced apoptosis is associated with a loss of mitochondrial transmembrane potential, the generation of reactive oxygen species (ROS), and depletion of glutathione . Furthermore, treatment with this compound inhibits the constitutive expression and gelatinolytic activities of matrix metalloproteinase-9 and -2 (MMP-9/2), which correlates with a nearly complete loss of adhesive, migratory, and invasive properties in treated cancer cell populations, indicating antimetastatic potential . Research into the speciation of this compound in human blood suggests that its pharmacological activity could be due to the synergic action of its components, including free Me 2 phen and various vanadium (V IV O and V V O 2 ) species . To improve its biopharmaceutical profile, recent studies have successfully encapsulated this compound into nanostructured lipid carriers (NLCs), which enhance its cytotoxicity against human osteosarcoma cells compared to the free drug and provide sustained release . Preclinical studies in mouse models have shown that this compound exhibits favorable pharmacokinetics, achieving and maintaining therapeutic plasma concentrations for at least 24 hours, and demonstrates significant antitumour activity by delaying tumour progression and prolonging survival time without acute or subacute toxicity at tested doses . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24N4O5SV B1243425 Metvan

Properties

Molecular Formula

C28H24N4O5SV

Molecular Weight

579.5 g/mol

IUPAC Name

4,7-dimethyl-1,10-phenanthroline;oxovanadium(2+);sulfate

InChI

InChI=1S/2C14H12N2.H2O4S.O.V/c2*1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;1-5(2,3)4;;/h2*3-8H,1-2H3;(H2,1,2,3,4);;/q;;;;+2/p-2

InChI Key

MCXKDBCTZOTMSV-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.[O-]S(=O)(=O)[O-].O=[V+2]

Synonyms

(VO(SO4)(Me2-phen)2)
bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV)
metvan

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Metvan

Established Synthetic Protocols for Metvan and its Analogues

The synthesis of this compound and its analogues typically involves the reaction of a vanadium precursor with the desired organic ligands under controlled conditions. A common established protocol for this compound utilizes vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) as the vanadium source and 4,7-dimethyl-1,10-phenanthroline (B1295015) (Me₂phen) as the primary ligand. fishersci.bewikipedia.org

A described procedure for the synthesis of this compound involves the slow addition of an aqueous solution containing VOSO₄·5H₂O to an ethanolic solution of 4,7-dimethyl-1,10-phenanthroline. wikipedia.org The reaction mixture is then typically stirred at room temperature for a period, such as 48 hours. wikipedia.org The resulting brown solid product is isolated by removing the solvent, followed by washing with organic solvents like chloroform (B151607) and ether, and finally dried under vacuum. wikipedia.org Elemental analysis is a standard method employed to confirm the purity and elemental composition of the synthesized complex. wikipedia.org

The fabrication of this compound's core structure is reliant on the preparation of high-purity vanadium precursors. fishersci.be Common starting materials in vanadium chemistry, which can serve as precursors for this compound and its analogues, include ammonium (B1175870) metavanadate (NH₄VO₃) and various vanadium oxides. fishersci.be

Analogues of this compound are often synthesized by employing variations of the phenanthroline ligand or by incorporating different co-ligands. fishersci.ptamericanelements.com This allows for the exploration of how subtle changes in the ligand structure influence the resulting complex's properties.

Innovations in Synthetic Pathways for Novel Vanadium-Based Complexes

Innovation in the synthesis of novel vanadium-based complexes, including those analogous to this compound, is an active area of research. This involves exploring new ligand systems and developing refined synthetic methodologies to achieve specific structural and chemical properties. Researchers are synthesizing vanadium complexes with a diverse array of ligands, such as Schiff bases, hydrazones, bipyridines, and hydroxamic acids. nih.govmacsenlab.comfishersci.sefishersci.beamericanelements.comfishersci.caguidetopharmacology.orgereztech.comfishersci.comwikipedia.orgwikipedia.orgwikidata.orgamericanelements.comfishersci.comjkenterprises.com.pk

Various oxidation states of vanadium (III, IV, and V) are targeted in these synthetic efforts, with precursors like VOSO₄·5H₂O, V₂O₅, NH₄VO₃, and vanadyl acetylacetonate (B107027) (VO(acac)₂) commonly utilized. nih.govfishersci.seamericanelements.comfishersci.caguidetopharmacology.orgamericanelements.comfishersci.comjkenterprises.com.pkfishersci.cafishersci.fi Synthetic techniques often involve reactions conducted in different solvent systems, including aqueous, ethanol, methanol, and dichloromethane, typically under stirring and controlled temperature conditions. wikipedia.orgnih.govamericanelements.comguidetopharmacology.orgfishersci.comfishersci.ca

Key innovations include the introduction of novel ligand types, such as arginine-derived Schiff bases, specific hydrazone ligands, and various N,O-donor Schiff bases, to modulate the properties of the resulting vanadium complexes. nih.govmacsenlab.comfishersci.seguidetopharmacology.orgwikipedia.orgwikidata.org The exploration of different vanadium precursors also contributes to developing new synthetic routes. fishersci.befishersci.fi Furthermore, researchers are developing procedures to achieve specific coordination geometries around the vanadium center, such as octahedral, square pyramidal, and trigonal bipyramidal arrangements. nih.govmacsenlab.comfishersci.beamericanelements.comfishersci.cafishersci.comwikipedia.orgjkenterprises.com.pk Computational methods, such as DFT, are increasingly employed in the design phase to predict the structures and properties of novel complexes, guiding the synthetic strategy. fishersci.befishersci.sewikipedia.orgfishersci.iebohrium.com

Targeted Ligand Modification and Coordination Environment Engineering for Research Purposes

Targeted modification of ligands and engineering of the coordination environment are crucial strategies in the research of vanadium complexes, including this compound and its related compounds. This approach allows scientists to systematically tune the chemical and physical properties of the complexes to investigate structure-function relationships. Ligand modification involves varying substituents on the organic ligands coordinated to the vanadium center. nih.govmacsenlab.comfishersci.sefishersci.beamericanelements.comguidetopharmacology.orgereztech.comwikipedia.orgwikidata.orgamericanelements.com Examples include altering methyl groups on phenanthroline ligands, modifying substituents on salicylaldehyde-based Schiff bases, or changing groups on tris(2-hydroxyphenyl)amine ligands. fishersci.bewikipedia.orgfishersci.beamericanelements.comwikidata.org

Engineering the coordination environment aims to impact factors such as the complex's stability, redox behavior, and its interactions with other molecules. nih.govmacsenlab.comfishersci.beamericanelements.comfishersci.comwikipedia.orgjkenterprises.com.pk Spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopies, along with X-ray crystallography, are indispensable tools for the comprehensive characterization of the synthesized complexes. nih.govmacsenlab.comfishersci.seamericanelements.comfishersci.caguidetopharmacology.orgfishersci.comwikipedia.orgwikidata.orgamericanelements.comfishersci.comjkenterprises.com.pkfishersci.cafishersci.iebohrium.comflybase.orgontosight.ainih.gov These techniques provide detailed information about the molecular structure, bonding, and the resulting coordination environment.

Design and Synthesis of this compound Derivatives for Structure-Function Relationship Investigations

The design and synthesis of this compound derivatives are central to investigations aimed at understanding the relationship between the chemical structure of these vanadium complexes and their resulting functions. This compound itself can be considered a derivative, built upon a vanadyl sulfate core and coordinated phenanthroline ligands. fishersci.bewikipedia.org Research in this area involves the synthesis of analogues where the phenanthroline ligands are systematically modified, for instance, by varying substituents, or where different co-ligands are introduced. fishersci.pt The goal is to observe how these structural alterations impact the complex's properties and behavior.

Advanced Spectroscopic and Analytical Techniques for Metvan Research

Application of Vibrational Spectroscopies (FTIR, Raman) in Molecular Characterization Studies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within a compound. FTIR measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. nih.govmdpi.commdpi.com These techniques are complementary and widely used for identifying functional groups and determining the composition and structure of both organic and inorganic compounds. mdpi.comresearchgate.netedinst.com

In the research on Metvan, infrared (IR) spectroscopy has been employed as a characterization method. Specifically, this compound has been characterized by IR spectroscopy using a KBr pellet. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of the bonds present in the compound. The reported IR data for this compound includes a list of observed peaks, which are crucial for confirming its synthesis and purity. aacrjournals.org

TechniqueSample PreparationObserved Peaks (cm⁻¹)Reference
IR (FTIR)KBr pellet3421, 3066, 2924, 1624, 1608, 1578, 1524, 1423, 1383, 1297, 1237, 1157, 1030, 972, 930, 868, 729, 696, 663, 650, 590, 557, 545, 529, 485, 464 aacrjournals.org

While the direct application of Raman spectroscopy specifically to this compound is not explicitly detailed in the provided search results, Raman spectroscopy is a powerful tool for studying the skeletal vibrations of molecules and can provide complementary information to FTIR, particularly for nonpolar bonds and symmetric vibrations. mdpi.com Given the complex nature of this compound, which includes the vanadium-oxo bond and the organic phenanthroline ligands, both FTIR and Raman spectroscopies would be valuable for comprehensive molecular characterization.

Electronic Absorption and Luminescence Spectroscopies for Unraveling Electronic Transitions

Electronic absorption and luminescence spectroscopies are fundamental techniques used to investigate the electronic structure and excited-state properties of chemical compounds, particularly transition metal complexes. researchgate.netscholaris.ca Electronic absorption spectroscopy, often performed in the UV-Vis range, measures the absorbance of light as a function of wavelength, revealing electronic transitions between energy levels within the molecule. Luminescence spectroscopy, including fluorescence and phosphorescence, involves exciting a molecule to a higher electronic state and then measuring the light emitted as it returns to a lower energy state. libretexts.org

In the context of this compound research, electronic absorption spectroscopy has been utilized to study its speciation in aqueous solution and human blood. researchgate.net Changes in the electronic absorption spectrum can indicate alterations in the coordination environment or oxidation state of the vanadium center as this compound interacts with different biological components or undergoes hydrolysis. researchgate.net For transition metal compounds, absorption spectra provide important experimental data for understanding their chemistry, and the combination with luminescence spectra can yield quantitative insights into excited-state properties. researchgate.netscholaris.ca While specific luminescence data for this compound is not detailed, the application of electronic absorption spectroscopy is a key method for monitoring its behavior in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Vanadium Oxidation State Research

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study materials that have unpaired electrons. bruker.combruker.com This makes it particularly well-suited for investigating transition metal ions with paramagnetic oxidation states. Vanadium can exist in several oxidation states, and vanadium(IV) (VIVO), present in this compound, has a d1 electron configuration with one unpaired electron, rendering it EPR active. Vanadium(V) (VV), on the other hand, is d0 and EPR silent.

EPR spectroscopy has been applied in the research of this compound, specifically to study its speciation in aqueous solution and human blood. researchgate.net By monitoring the EPR signal, researchers can track the presence and changes in the vanadium(IV) species. The disappearance or reduction of the VIVO EPR signal, for instance, can indicate oxidation to the EPR-silent VV state or changes in the coordination environment that affect the paramagnetic properties. The speciation study of this compound revealed that it can be oxidized to VV in cell culture medium, a process that could be monitored using EPR spectroscopy. researchgate.net EPR can provide information on the identity and concentration of paramagnetic species, as well as insights into their local environment and dynamics. bruker.commdpi.com

Mass Spectrometric Approaches (ESI-MS, ESI-MS/MS) for Complex Identification and Speciation

Mass Spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS), are powerful analytical tools for identifying and characterizing chemical species, including metal complexes, in complex mixtures and biological samples. ESI is a soft ionization technique that allows for the transfer of intact ions from solution into the gas phase, making it suitable for analyzing relatively labile coordination compounds like this compound. mtoz-biolabs.comchromatographyonline.com ESI-MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the species present. ESI-MS/MS involves further fragmentation of selected ions, yielding structural information. mtoz-biolabs.comnih.gov

ESI-MS and ESI-MS/MS have been extensively used in the study of this compound's speciation in aqueous solution and human blood. researchgate.net These techniques allowed researchers to identify different this compound-related species formed under various conditions, such as hydrolytic species and mixed complexes with biological molecules like citrate (B86180) and proteins (transferrin, albumin, and hemoglobin). researchgate.net ESI-MS is particularly useful for studying the interaction of metallodrugs with biomolecules like proteins and characterizing the resulting adducts. nih.gov The ability of ESI-MS/MS to analyze fragmentation pathways helps in confirming the composition and structure of the identified metal-ligand complexes. nih.gov

Potentiometric and Other Solution-Based Methods for Stability and Behavior Research

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes in an electrochemical cell. It is widely used in solution chemistry to study ionic equilibria, determine concentration, and investigate the stability of complexes. scirp.orgmetrohm.com pH-potentiometry, which involves measuring pH changes during a titration, is a common potentiometric method used to determine protonation constants of ligands and stability constants of metal complexes in solution. scirp.orgijpras.comresearchgate.net

pH-potentiometry has been employed as an analytical method in the research of this compound to study its speciation and thermodynamic stability in aqueous solution and human blood. researchgate.net These studies are critical because the behavior and pharmacological activity of metal complexes in biological fluids are highly dependent on their stability and the species they form under physiological conditions. researchgate.netscirp.org Potentiometric titrations can provide data on the stepwise formation of complexes and their stability constants, which quantify the strength of the interactions between the metal ion (vanadium in this compound) and the ligands (Me2phen and sulfate), as well as interactions with other potential ligands in the solution. scirp.orgijpras.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a quantitative analytical technique used to determine the elemental composition of a pure chemical compound. It typically involves combustion of a precisely weighed sample, followed by the detection and quantification of the resulting combustion products (e.g., CO2, H2O, N2) to determine the percentage of carbon, hydrogen, nitrogen, and other elements present. bioline.org.brajol.info This technique is essential for confirming the purity and empirical formula of a synthesized compound, ensuring it matches the theoretical stoichiometry.

In the research involving this compound, elemental chemical analysis was used to confirm the purity of the synthesized compound. rsc.org By comparing the experimentally determined percentages of elements like carbon, hydrogen, nitrogen, and sulfur with the theoretically calculated values based on the proposed chemical formula of this compound ([VO(SO4)(Me2phen)2]·3H2O), researchers can verify the compound's composition and purity. rsc.org

ElementCalculated (%)Found (%)Reference
C53.0853.00 rsc.org
H4.774.83 rsc.org
N8.848.82 rsc.org
S5.065.02 rsc.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of an analyte. It involves sweeping the potential of a working electrode linearly with time, first in one direction and then in the reverse direction, while measuring the resulting current. The resulting cyclic voltammogram, a plot of current versus potential, provides information about the oxidation and reduction processes that occur at the electrode surface, including the formal potential of redox couples, the number of electrons transferred, and the kinetics of electron transfer. researchgate.netderingerney.comnih.gov

While specific detailed cyclic voltammetry data for this compound is not extensively provided in the search results, cyclic voltammetry is mentioned in the context of evaluating the pharmacological activity of heterobimetallic complexes, with a reference that includes this compound. brieflands.com Given that this compound contains vanadium in the +IV oxidation state, which can undergo redox reactions (e.g., oxidation to +V), cyclic voltammetry would be a suitable technique to investigate its electrochemical behavior in different media. researchgate.net CV can provide insights into the reversibility of the redox processes and the stability of the different oxidation states under electrochemical control. It is a valuable tool for understanding how the compound might behave in biological environments where redox reactions play a significant role. researchgate.net

Computational and Theoretical Investigations into Metvan Chemistry

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) calculations have been extensively applied to determine the optimized molecular structure of Metvan. nus.edu.sgunlp.edu.arresearchgate.netnih.govresearchgate.net This approach was particularly valuable when experimental crystallographic data were unavailable. nus.edu.sgunlp.edu.arresearchgate.netnih.govresearchgate.net DFT calculations provide insights into the lowest energy conformation of the complex. unlp.edu.ar Beyond geometry optimization, DFT is utilized to characterize the electronic structure of this compound, including the analysis of frontier molecular orbitals and molecular electrostatic potential. researchgate.net These analyses are fundamental for understanding the distribution of electron density and predicting regions of the molecule prone to engage in chemical reactions.

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions

While direct mentions of extensive molecular dynamics (MD) simulations specifically on this compound's conformational landscape were not prominently found, related computational studies on similar metal complexes and their interactions with biological targets highlight the potential application of this technique. MD simulations are valuable for exploring the dynamic behavior of molecules in different environments, including aqueous solutions and biological milieus. researchgate.netnih.govacs.org Such simulations can provide information on the flexibility of the this compound complex, how its conformation might change, and how it interacts with solvent molecules or other species over time. Studies on the speciation of this compound in aqueous solution and human blood, which involved computational methods alongside experimental techniques, underscore the importance of understanding its behavior in biological environments. uniss.itresearchgate.net

Quantum Chemical Analyses of Bonding and Reactivity

Quantum chemical analyses, often performed in conjunction with DFT, provide a deeper understanding of the bonding within the this compound complex and its potential reactivity. These methods allow for the calculation of global reactivity indexes, which offer insights into how the molecule might behave in chemical reactions. researchgate.net Analyses based on Bader's theory of atoms in molecules (AIM) can be used to study non-covalent interactions within the complex and with its surroundings. researchgate.netmdpi.com Such analyses are crucial for understanding the stability of the complex and how it might interact with other molecules.

Computational Modeling of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Computational modeling, including docking analysis, has been employed to investigate the potential interactions of this compound and similar vanadium complexes with biological macromolecules such as proteins and nucleic acids. researchgate.netnih.govacs.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua These studies aim to predict how this compound might bind to biological targets, which is essential for understanding its mechanism of action. For instance, docking analysis can provide insights into the potential anticancer activities of complexes by modeling their interactions with DNA/tRNA via hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com Studies on the speciation of this compound in blood have also explored its interaction with proteins like transferrin, albumin, and hemoglobin, suggesting the formation of mixed complexes. uniss.itresearchgate.netresearchgate.net Computational approaches, combined with experimental techniques like ESI-MS and EPR, help to characterize the binding modes of metal species to proteins. researchgate.netnih.gov

Theoretical Studies on Ligand Field Theory and Spectroscopic Correlates

Theoretical studies, including those based on ligand field theory, are important for understanding the electronic structure and spectroscopic properties of transition metal complexes like this compound. These studies can help correlate the theoretical electronic structure with experimental spectroscopic data, such as UV-Vis, Infrared (IR), and Raman spectra. nus.edu.sgunlp.edu.arnih.govscispace.comacs.orgresearchgate.net For this compound, theoretical calculations have supported the analysis of its infrared spectrum. nus.edu.sgunlp.edu.arnih.gov DFT calculations can also be used to predict spectroscopic parameters like ⁵¹V hyperfine coupling constants and electronic absorption spectra, aiding in the interpretation of experimental EPR and UV-Vis data for vanadium complexes. acs.orgresearchgate.net

Biochemical and Molecular Mechanistic Research of Metvan

Investigations into Intracellular Speciation and Biotransformation Pathways

Once introduced into a biological system such as the bloodstream, the fate and chemical form (speciation) of Metvan are not static. The compound undergoes significant biotransformation, which is critical to its transport and ultimate mechanism of action. researchgate.net Studies using a combination of analytical techniques, including Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry, have elucidated the complex transformations this compound undergoes at physiological pH. researchgate.netuniss.it

Initial studies suggest that at a physiological pH, this compound transforms into a hydrolytic species, cis-[VO(Me₂phen)₂(OH)]⁺. researchgate.net Its subsequent interactions with bioligands in the blood are heavily dependent on the vanadium concentration. researchgate.net At concentrations lower than 10 μM, the original 4,7-dimethyl-1,10-phenanthroline (B1295015) (Me₂phen) ligands may be lost, and the vanadyl ion is likely transported by binding to the protein transferrin, forming a (VO)(hTf) complex. researchgate.net However, at higher concentrations (above 50 μM), this compound is more likely to retain at least one of its Me₂phen ligands, forming mixed complexes with small molecules like citrate (B86180) ([VO(Me₂phen)(citrH₋₁)]²⁻) or with abundant proteins such as albumin and hemoglobin. researchgate.net This indicates that intracellularly, vanadium may exist in multiple forms, fluctuating between the +4 (vanadyl) and +5 (vanadate) oxidation states depending on the local redox environment. The pharmacological activity of this compound may, therefore, arise from the synergistic action of these different vanadium species and the released Me₂phen ligands. researchgate.net

Table 1: Concentration-Dependent Speciation of this compound in Blood. researchgate.net

Studies on Redox Pathways and Generation of Reactive Species in Biological Systems

A central mechanism of action for this compound and other vanadium compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net The vanadium center in this compound is in the +4 oxidation state (vanadyl), which is redox-active within the cellular environment. mdpi.com Intracellular antioxidants can reduce vanadium from the +5 to the +4 state, a process that can generate ROS. mdpi.com Conversely, the vanadyl (V⁴⁺) ion can participate in Fenton-like reactions with endogenous hydrogen peroxide (H₂O₂), leading to its oxidation to the vanadate (B1173111) (V⁵⁺) state and the production of highly reactive hydroxyl radicals (HO•). mdpi.comptbioch.edu.pl

This redox cycling between V⁴⁺ and V⁵⁺ establishes a catalytic loop that continuously generates ROS, leading to an imbalance in the cell's redox homeostasis. ptbioch.edu.pl This results in oxidative damage to critical cellular components, including lipids, proteins, and nucleic acids. mdpi.com The generation of ROS is considered a primary trigger for the subsequent cellular events, including the induction of apoptosis. mdpi.com Studies have confirmed that the cytotoxic effects of this compound are associated with significant ROS production and the depletion of intracellular antioxidant molecules like glutathione (B108866) (GSH). researchgate.net

Identification and Characterization of Enzymatic Targets and Modulation Mechanisms

This compound's biological activity is also mediated by its direct interaction with and modulation of key enzymes. The most prominent targets identified are matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs).

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix. dovepress.com Their activity is crucial for processes like cell migration and invasion, and their overexpression is often linked to cancer metastasis. nih.govmdpi.com this compound has been shown to be a potent inhibitor of specific MMPs. mdpi.com Research demonstrated that this compound treatment inhibits the constitutive expression and the gelatin-degrading activity of MMP-2 and MMP-9 in leukemia cells. ptbioch.edu.plresearchgate.net This inhibition contributes to the loss of adhesive, migratory, and invasive properties observed in cancer cells treated with this compound. researchgate.net

Protein Tyrosine Phosphatases (PTPs): PTPs are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, acting as key negative regulators in many signal transduction pathways. mdpi.com Vanadium compounds, due to the structural similarity of the vanadate ion to phosphate, are well-established inhibitors of PTPs, particularly PTP1B. publisherspanel.com By inhibiting PTPs, vanadium complexes can maintain the phosphorylated (active) state of key signaling proteins, such as the insulin (B600854) receptor, mimicking insulin action or promoting anti-cancer signals. publisherspanel.comillinois.edu While direct inhibition of PTPs by the intact this compound complex is still under investigation, the intracellular release of vanadate through redox cycling suggests that PTP inhibition is a highly probable mechanism of action. mdpi.commdpi.com ROS generated by vanadium can also inactivate PTPs by oxidizing the cysteine residue in their active site, further enhancing this effect. mdpi.com

Table 2: Key Enzymatic Targets of this compound and Related Vanadium Species.

Research into Molecular Signaling Pathway Perturbations

The modulation of enzymatic activity by this compound leads to significant disruptions, or perturbations, in intracellular signaling pathways that govern cell fate decisions like proliferation, survival, and death. nih.gov The inhibition of PTPs and the generation of ROS are upstream events that trigger these downstream signaling cascades.

Several critical pathways are affected:

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is a central pathway that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes. nih.gov Studies have found that vanadium compounds, including this compound, lead to the activation of the MAPK/ERK signaling pathway, which can, paradoxically, lead to either cell survival or apoptosis depending on the cellular context and the duration of the signal. ptbioch.edu.plmdpi.com

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often constitutively active in cancer cells. Vanadium's ability to inhibit PTPs can lead to the activation of this pathway. ptbioch.edu.plpublisherspanel.com However, the complex interplay with ROS and other signals can ultimately subvert this pro-survival signal towards an apoptotic outcome.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory and immune responses, as well as cell survival. ROS generated by vanadium compounds are known to be potent activators of the NF-κB pathway. ptbioch.edu.pl

Table 3: Molecular Signaling Pathways Perturbed by Vanadium Compounds.

Elucidation of Cellular Process Modulation Mechanisms (e.g., Apoptosis Induction)

The culmination of this compound-induced oxidative stress and signaling pathway perturbations is the modulation of fundamental cellular processes, most notably the induction of programmed cell death, or apoptosis. ptbioch.edu.plresearchgate.net Apoptosis is an orderly process for eliminating damaged or unwanted cells and is a primary mechanism by which anti-cancer agents exert their effects. aging-us.com this compound has been shown to induce apoptosis in a wide array of cancer cell lines, including those resistant to standard chemotherapeutic drugs. researchgate.net

The mechanism of apoptosis induction by this compound is multifaceted and appears to be primarily mediated by the intrinsic, or mitochondrial, pathway. wikipedia.org Key events include:

ROS Generation: As previously discussed, the process begins with a surge in intracellular ROS. researchgate.netmdpi.com

Mitochondrial Damage: The excess ROS leads to mitochondrial oxidative stress, causing a loss of the mitochondrial membrane potential. uni.lu

Cytochrome c Release: The damaged mitochondria release cytochrome c from the intermembrane space into the cytoplasm. uni.lu

Caspase Activation: In the cytoplasm, cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases. wikipedia.org This includes the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). uni.luqmul.ac.uk Vanadium compounds have been demonstrated to induce the expression and activation of caspase-3. mdpi.com

Cell Death: The activated executioner caspases proceed to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and ultimately, cell death. uni.lu

Table 4: Key Cellular Events in this compound-Induced Apoptosis.

Research on Membrane Permeation and Intracellular Accumulation Processes

For any compound to exert an intracellular effect, it must first cross the primary barrier of the plasma membrane. nih.gov The ability of this compound to permeate this lipid bilayer and accumulate within the cell is a critical aspect of its biological activity. Research indicates that this compound is indeed capable of crossing cell membranes. researchgate.net

Studies using erythrocytes (red blood cells) as a model have shown that this compound can permeate the cell membrane and interact with intracellular components like hemoglobin. researchgate.netuniss.it The precise mechanism of entry is an area of active study. For vanadium compounds in general, transport can occur via passive diffusion or through anion exchange channels, particularly after transformation of the initial complex. mdpi.comnih.gov The lipophilic character of the large, planar 4,7-dimethyl-1,10-phenanthroline ligands in this compound likely facilitates its passage across the hydrophobic core of the cell membrane. The rapid achievement of therapeutic plasma concentrations in animal models further supports that this compound is efficiently taken up by cells. researchgate.net The degree of cellular internalization has been correlated with the cytotoxic efficacy of related vanadium complexes, highlighting the importance of this step. acs.org Once inside the cell, the compound or its biotransformation products can accumulate, reaching concentrations sufficient to trigger the toxicological cascades previously described. ksumsc.com

Preclinical Research Model Applications and Methodologies

Development and Utilization of In Vitro Cellular Models for Compound Evaluation

In vitro cellular models have been extensively utilized to evaluate the cytotoxic potential and mechanisms of action of Metvan. Studies have demonstrated that this compound exhibits potent cytotoxicity against a diverse range of human cancer cell lines, including those derived from glioblastoma, breast cancer, ovarian, prostate, testicular, leukemia, multiple myeloma, osteosarcoma (MG-63), and colorectal adenocarcinoma (HT-29) aacrjournals.orgtandfonline.comresearchgate.netacs.orgnus.edu.sg. This compound has shown high activity against cisplatin-resistant ovarian and testicular cancer cell lines tandfonline.comacs.org.

The cytotoxic activity is often quantified using assays such as the MTT assay, which measures cell viability reduction at varying concentrations of the compound aacrjournals.org. Apoptosis induction by this compound has been confirmed using methods like Annexin V/PI staining and TUNEL assays aacrjournals.orgtandfonline.com. These in vitro studies have reported IC₅₀ values in the nanomolar to low micromolar range, indicating potent activity against sensitive cell lines researchgate.netaacrjournals.orgtandfonline.comacs.orgnus.edu.sg. For instance, this compound showed high cytotoxic potential towards HT-29 cells with an IC₅₀ of 0.39 µM researchgate.net.

Research findings indicate that this compound-induced cell death is associated with apoptosis aacrjournals.orgtandfonline.com. At concentrations of 1 μM or higher, this compound treatment has been linked to a nearly complete loss of adhesive, migratory, and invasive properties in treated tumor cell populations aacrjournals.org. Mechanistic studies suggest that this compound's actions involve the induction of reactive oxygen species (ROS)-mediated apoptosis, mitochondrial depolarization, and glutathione (B108866) depletion .

Application of Advanced 3D Cell Culture Systems and Organoid Models in Mechanistic Research

Advanced 3D cell culture systems and organoid models are increasingly being used in mechanistic research to better mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures mdpi.commdpi.commoleculardevices.comresearchgate.netnih.gov. These models, derived from stem cells or patient tissues, can recapitulate the complex cellular interactions, tissue architecture, and physiological responses found in native organs mdpi.commoleculardevices.comresearchgate.netols-bio.com. They offer advantages in drug discovery and disease modeling by providing more physiologically relevant platforms for evaluating compound efficacy and understanding underlying mechanisms mdpi.commdpi.comnih.gov. Patient-derived organoids (PDOs), for example, can represent the characteristics and heterogeneity of tumor origin mdpi.com. While 3D cell culture and organoid technology holds significant potential for preclinical research, specific studies detailing the application of these advanced models for evaluating this compound were not found in the provided search results. However, the general application of these models in cancer research includes assessing drug response, studying cell biology, regeneration, differentiation, and disease phenotypes mdpi.commoleculardevices.com.

In Vivo Non-Human Animal Models for Systemic Biological Response Assessment

In vivo non-human animal models, particularly mouse xenograft models, have been employed to assess the systemic biological response to this compound and evaluate its antitumor activity in a living system aacrjournals.orgresearchgate.netnus.edu.sg. Studies using severe combined immunodeficient (SCID) mice bearing human glioblastoma and breast cancer xenografts have demonstrated that this compound exhibits significant in vivo antitumor activity and delays tumor progression aacrjournals.orgnus.edu.sg.

These studies have shown that therapeutic concentrations of this compound, which are highly cytotoxic to human cancer cells in vitro, can be achieved in vivo after administration aacrjournals.orgnus.edu.sg. This compound has shown favorable pharmacokinetics in mice aacrjournals.orgnus.edu.sg. The antitumor efficacy observed in these xenograft models supports the potential of this compound as a novel anticancer agent aacrjournals.orgnus.edu.sg.

Research into Advanced Delivery Systems for Enhanced Research Utility (e.g., Nanoparticle Encapsulation)

Research has explored advanced delivery systems to potentially enhance the research utility of this compound by improving its biopharmaceutical profile. One approach has involved encapsulating this compound into nanostructured lipid carriers (NLCs) rsc.org. This strategy aims to improve aspects such as bioavailability, degradation, solubility, and cellular uptake of the compound rsc.org.

The encapsulation of this compound into NLCs has been investigated with the goal of optimizing its delivery, particularly to target cells like bone cancer cells rsc.org. This research into nanoparticle encapsulation represents an effort to overcome potential limitations in the in vivo application of this compound and enhance its effectiveness in preclinical studies rsc.org. Advanced delivery systems utilizing nanoparticles, liposomes, and polymeric systems are generally explored to enhance drug solubility, stability, targeted delivery, and controlled release nih.govresearchgate.netmdpi.comfrontiersin.org.

Methodologies for Tracking Compound Distribution and Fate in Model Organisms

Methodologies for tracking the distribution and fate of this compound in biological systems are crucial for understanding its behavior and pharmacological activity. Studies have investigated the speciation and transformation of this compound in aqueous solutions and biological media, including human blood and cell culture medium researchgate.netrsc.orgresearchgate.netcnr.itacs.org.

Techniques such as EPR, electronic absorption spectroscopy, ESI-MS, pH-potentiometry, and computational methods like DFT have been employed to study the chemical changes this compound undergoes depending on factors like pH and the presence of biological components researchgate.net. These studies have revealed that this compound can transform at physiological pH and interact with biological ligands and proteins such as citrate (B86180), transferrin, albumin, and hemoglobin researchgate.netcnr.itacs.org.

Interactions with Endogenous Biomolecules and Biological Milieus Research

Protein-Metvan Binding and Complexation Studies (e.g., Transferrin, Albumin, Hemoglobin, Citrate)

Research into the interactions of Metvan with key proteins found in biological systems, such as transferrin, albumin, and hemoglobin, as well as with small molecules like citrate (B86180), has provided insights into its behavior in biological fluids, particularly blood researchgate.netuniss.itcnr.it. Studies have indicated that this compound undergoes transformation at physiological pH, forming hydrolytic species such as cis-[VO(Me₂phen)₂(OH)]⁺ researchgate.netuniss.it. These species, as well as potentially the original complex or other transformation products, can form mixed complexes with various biomolecules researchgate.netuniss.it.

Specific studies have examined the binding of this compound with human serum albumin (HSA), human serum transferrin (hTf), and hemoglobin (Hb) cnr.it. HSA has been shown to form adducts with this compound, denoted as [VIVO(Me₂phen)(OH)]n–HSA and [VIVO(Me₂phen)₂]n–HSA, where 'n' represents the number of accessible histidine residues capable of binding the metal ion cnr.it. The formation of mixed species involving the simultaneous coordination of two HSA residues is also considered possible cnr.it.

Interactions with transferrin are influenced by this compound concentration. At concentrations lower than 10 µM, the species formed may differ significantly from the initially introduced compound, with (VO)(hTf) being formed and the Me₂phen ligand potentially being lost researchgate.netuniss.it. At higher concentrations, exceeding 50 µM, VO-Me₂phen-Protein species are among the major forms present researchgate.netuniss.it.

Hemoglobin, found within erythrocytes, also interacts with this compound. Measurements with erythrocytes suggest that this compound can cross the cell membrane and form mixed species with Hb, denoted as VO-Me₂phen-Hb researchgate.netuniss.it.

Citrate, a low molecular mass bioligand present in plasma, also forms mixed complexes with this compound. Research indicates the formation of [VO(Me₂phen)(citrH–1)]²⁻ species, particularly at this compound concentrations above 50 µM researchgate.netuniss.it. The binding to proteins (transferrin, albumin in serum, and hemoglobin in erythrocytes) likely involves coordination through His-N donors researchgate.netuniss.it.

The binding of this compound to these proteins and citrate is summarized in the following table based on research findings:

BiomoleculeInteraction TypeNotesRelevant this compound Species Involved (depending on concentration/pH)
TransferrinComplexationInfluenced by this compound concentration; ligand loss possible at low µM. researchgate.netuniss.it(VO)(hTf) at < 10 µM; VO-Me₂phen-Protein at > 50 µM researchgate.netuniss.it
AlbuminAdduct FormationBinding likely involves His-N donors. researchgate.netuniss.itcnr.it[VIVO(Me₂phen)(OH)]n–HSA, [VIVO(Me₂phen)₂]n–HSA, mixed species cnr.it
HemoglobinComplexationOccurs within erythrocytes after membrane crossing. researchgate.netuniss.itVO-Me₂phen-Hb researchgate.netuniss.it
CitrateMixed ComplexationForms [VO(Me₂phen)(citrH–1)]²⁻. researchgate.netuniss.it[VO(Me₂phen)(citrH–1)]²⁻ (major species at > 50 µM) researchgate.netuniss.it

Nucleic Acid (DNA, RNA) Interaction Research and Mechanistic Insights

Research specifically detailing the direct interaction of this compound with nucleic acids such as DNA and RNA was not found within the scope of the provided search results. While the interaction of metal ions and complexes with nucleic acids is a significant area of research due to the polyanionic nature of DNA and RNA and their crucial roles in biological processes, specific studies on this compound's binding to or interaction mechanisms with these biomolecules were not identified in the retrieved literature iaanalysis.comkcl.ac.ukrug.nlbrieflands.comnih.gov.

Small Molecule Ligand Exchange and Competition Studies in Biological Contexts

Speciation Research in Complex Biological Fluids and Media

Speciation research in complex biological fluids and media, such as human blood, is critical for understanding the actual chemical forms of this compound that exist under physiological conditions, which in turn influences its transport and interaction with target sites researchgate.netuniss.itdeepdyve.com. Studies employing techniques such as EPR, electronic absorption spectroscopy, ESI-MS, ESI-MS/MS, pH-potentiometry, and computational methods (DFT) have investigated the speciation of this compound in aqueous solution and human blood researchgate.netuniss.it.

At physiological pH, this compound has been shown to transform into the hydrolytic species cis-[VO(Me₂phen)₂(OH)]⁺ researchgate.netuniss.it. The speciation of this compound in blood is notably dependent on its concentration researchgate.netuniss.it.

Research findings highlight different speciation profiles based on this compound concentration:

When the vanadium concentration is greater than 50 µM, [VO(Me₂phen)(citrH–1)]²⁻ and VO-Me₂phen-Protein species are identified as the major forms researchgate.netuniss.it.

At lower concentrations, specifically below 10 µM, the speciation changes, with (VO)(hTf) being formed and the Me₂phen ligand being lost researchgate.netuniss.it.

Furthermore, the redox stability of this compound in cell culture medium has been examined, indicating that approximately 60% of the compound is oxidized to V(V) species after 5 hours researchgate.netuniss.it. This suggests that both V(IV) and V(V) species, along with the free Me₂phen ligand, may contribute synergistically to the observed biological activity of this compound researchgate.netuniss.it. The complex speciation established in biological media underscores the importance of considering the actual formed species when proposing mechanisms of action for this compound researchgate.netuniss.it.

Future Directions and Emerging Research Paradigms for Metvan Studies

Rational Design Principles for Optimized Vanadium-Based Chemical Entities

The future development of Metvan and other vanadium-based compounds hinges on the principles of rational drug design. mdpi.com The objective is to engineer new chemical entities with enhanced efficacy, greater specificity for cancer cells, and improved bioavailability. mdpi.comrsc.org This involves modifying the molecular structure of the parent compound to optimize its therapeutic properties. mdpi.com

Key strategies in the rational design of vanadium complexes include:

Ligand Modification: The organic ligands coordinated to the central vanadium core, such as the 4,7-dimethyl-1,10-phenanthroline (B1295015) in this compound, play a crucial role in the compound's stability, solubility, and biological activity. Future research will focus on synthesizing and testing a variety of ligands to fine-tune these properties. rsc.orgnih.gov The aim is to improve transport across cell membranes and reduce off-target toxicity. rsc.org

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the compound's three-dimensional structure and its biological function is essential. rsc.orgnih.gov By systematically altering the structure and observing the impact on anticancer activity, researchers can identify the key chemical features responsible for its therapeutic effects. rsc.org

Improving Stability and Lipophilicity: For a drug to be effective, it must be stable enough to reach its target in the body. mdpi.com Research efforts are directed at designing complexes that are partially stable in solution, have a neutral charge, and possess high lipid solubility to facilitate passage through cellular membranes.

The ultimate goal of these design principles is to create next-generation vanadium compounds that are more potent and selective than existing options. mdpi.comrsc.org

Integration of High-Throughput Screening and Omics Technologies in Discovery Research

To accelerate the discovery of new and improved vanadium-based drugs, researchers are turning to high-throughput screening (HTS) and a suite of "omics" technologies. rsc.orgnih.gov

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify those with promising biological activity. rsc.orgnih.gov For instance, HTS can be used to screen numerous vanadium complexes for their ability to kill cancer cells or inhibit specific enzymes. nih.gov This approach significantly speeds up the initial stages of drug discovery. mdpi.com One innovative HTS method involves continuous hydrothermal flow synthesis (CHFS), which enables the rapid production and testing of nanoparticles like vanadium(IV) oxide under controlled conditions. researchgate.net

Omics Technologies provide a comprehensive view of the molecular changes that occur within a cell or organism in response to a drug. nih.govfrontiersin.org These technologies are crucial for understanding the complex mechanisms of action of compounds like this compound. nih.govresearchgate.net

Omics TechnologyApplication in Vanadium ResearchKey Insights
Metallomics Traces the uptake, distribution, and interaction of vanadium compounds within biological systems. nih.govacs.orgIdentifies how vanadium compounds are metabolized and which cellular components they bind to, such as proteins or DNA. nih.govresearchgate.net
Proteomics Analyzes changes in the entire protein content of a cell after treatment with a vanadium compound. nih.govresearchgate.netReveals which signaling pathways and cellular processes are affected by the drug, helping to pinpoint its molecular targets. nih.gov
Transcriptomics Studies the changes in gene expression (RNA) in response to the compound. nih.govresearchgate.netIdentifies the genes that are switched on or off by the drug, providing further clues about its mechanism of action. nih.gov
Metabolomics Examines the full range of small-molecule metabolites within a cell. frontiersin.orgOffers insights into how the compound alters cellular metabolism. frontiersin.org

By integrating HTS and omics, researchers can efficiently identify potent vanadium compounds and gain deep insights into their biological effects, paving the way for more targeted and effective cancer therapies. rsc.orgnih.govresearchgate.net

Advanced Imaging Techniques for Spatiotemporal Localization Research

Understanding where a drug goes in the body and within individual cells is critical for its development. Advanced imaging techniques are being employed to track the spatiotemporal localization of vanadium compounds, providing crucial information about their distribution and target engagement. anl.govmdpi.com

Magnetic Resonance Imaging (MRI): Vanadium compounds can act as contrast agents in MRI, allowing for the visualization of tumors. anl.govmdpi.com Because vanadium in its +4 oxidation state is paramagnetic, it can enhance the MRI signal, making cancerous tissues more detectable. anl.gov Studies have shown that certain vanadium chelates preferentially accumulate in cancer cells, which could make them powerful tools for early cancer detection. anl.gov Dynamic contrast-enhanced MRI (DCE-MRI) can provide further physiological data on tumor blood flow and vessel permeability. nih.gov

X-ray Fluorescence Microscopy (XFM): This high-resolution technique can map the distribution of specific elements within a tissue sample. anl.gov XFM has been used to demonstrate that vanadium compounds accumulate in "hot spots" within colon cancers in animal models, potentially marking the most aggressive cancer cells. anl.gov

X-ray Absorption Spectroscopy: This technique is used to confirm the oxidation state of vanadium within the cells, ensuring it remains in the active paramagnetic form required for MRI contrast. anl.gov

Ghost Imaging and Super-Resolution Microscopy: Emerging techniques like ghost imaging combined with stochastic optical reconstruction microscopy (STORM) promise to capture images at the nanoscale with unprecedented speed. drugtargetreview.com This could potentially allow researchers to observe the dynamic processes of vanadium compounds within living cells in real-time. drugtargetreview.com

These advanced imaging modalities are essential for non-invasively monitoring the biodistribution of this compound and other vanadium agents, assessing their targeting efficiency, and understanding their behavior in a physiological context. anl.govmdpi.com

Exploration of Combination Research Modalities with Other Biochemical Agents

A significant future direction for this compound research is its use in combination with other therapeutic agents to enhance anticancer effects. mdpi.com This strategy aims to create a synergistic effect where the combined treatment is more effective than either agent used alone. nih.gov

Combination with Oncolytic Virotherapy: One of the most promising combination strategies involves pairing vanadium compounds with oncolytic viruses (OVs), which are viruses engineered to selectively infect and kill cancer cells. nih.govkeystonesymposia.org Studies have shown that vanadium-based compounds can enhance the ability of OVs to infect and destroy sarcoma cells. keystonesymposia.org The mechanism appears to involve the vanadium compound modulating the host's immune response, subverting the antiviral defenses of cancer cells and making them more susceptible to the virus. nih.gov This combination can lead to improved tumor infection, systemic and durable anti-tumor immune responses, and increased survival in animal models. nih.govkeystonesymposia.org

Combination with Other Chemotherapies: Research is exploring pairing vanadium complexes with existing anticancer drugs. mdpi.com The rationale is that the vanadium compound could overcome resistance to conventional therapies or target different cancer-promoting pathways simultaneously. mdpi.com

Combination with Other Minerals: Studies have investigated the co-administration of bis(maltolato)oxovanadium(IV) (BMOV) with copper. The results suggest that this combination could reduce the cellular toxicity associated with the vanadium compound while preserving its therapeutic potential. mdpi.com

These combination modalities represent a powerful strategy to amplify the therapeutic impact of this compound, potentially leading to more robust and lasting clinical outcomes. mdpi.comnih.gov

Computational and Experimental Validation of Structure-Function Hypotheses

A synergistic approach combining computational modeling and experimental validation is fundamental to advancing the understanding of this compound and designing superior vanadium-based drugs. mdpi.commdpi.com This dual strategy allows researchers to predict how a molecule will behave and then confirm these predictions in the laboratory. caltech.edunih.gov

Computational Methods , such as Density Functional Theory (DFT), are used to model the molecular structure of vanadium complexes like this compound. nih.govacs.org These theoretical calculations are invaluable for:

Optimizing Molecular Structure: DFT can predict the most stable three-dimensional arrangement of atoms in a complex. mdpi.com

Understanding Electronic Properties: Computational tools help analyze the electronic structure, which is crucial for understanding the compound's reactivity and how it interacts with biological targets. mdpi.com

Predicting Interactions: Molecular docking simulations can predict how a vanadium compound might bind to a target protein or DNA, providing insights into its mechanism of action. mdpi.com For example, modeling has been used to simulate the transition of BMOV from its inactive to its active form, which is thought to be necessary for it to inhibit its target enzyme, PTP-1B. nih.gov

Experimental Validation is essential to confirm the computational hypotheses. A variety of techniques are employed:

Spectroscopy: Techniques like UV-Vis spectrophotometry and Electron Paramagnetic Resonance (EPR) are used to study the compound's behavior in solution and its interactions with biomolecules. nih.govresearchgate.net

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a compound or its adduct with a protein, allowing for direct comparison with computational models. mdpi.comnih.gov

Cyclic Voltammetry: This electrochemical method is used to study the redox properties of the vanadium compounds, which are often linked to their biological activity. mdpi.com

By integrating these computational and experimental approaches, researchers can build and refine robust structure-function hypotheses, leading to a more rational and efficient drug discovery process. mdpi.comcaltech.edu

Development of this compound-Based Probes and Research Tools for Biological Investigations

Beyond its direct therapeutic potential, this compound and related vanadium compounds are being developed as specialized probes and tools to investigate fundamental biological processes. Their unique chemical and physical properties make them suitable for a range of research applications.

One of the most promising applications is in the field of advanced medical imaging . As previously noted, certain vanadium compounds can serve as effective contrast agents for MRI. anl.gov Their ability to be selectively taken up by cancer cells allows them to act as probes that can highlight the location and extent of tumors. anl.gov This not only aids in early detection but also provides a non-invasive method for studying tumor biology and response to treatment.

The development of this compound-based probes could extend to other areas:

Enzyme Inhibition Studies: Vanadium compounds are known inhibitors of a class of enzymes called protein tyrosine phosphatases (PTPs), which are crucial in cell signaling. rsc.org Specially designed vanadium probes could be used to study the function and regulation of these enzymes in both healthy and diseased states.

Cellular Uptake and Trafficking: By attaching fluorescent tags to this compound or similar compounds, researchers could create probes to visually track their movement into and within living cells. This would provide valuable information on the mechanisms of cellular uptake and intracellular localization, key factors in drug efficacy.

The creation of these specialized research tools derived from the this compound structure will not only aid in the development of better vanadium-based drugs but will also contribute to a broader understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Metvan ([VIVO(Me₂phen)₂(SO₄)])?

  • Methodological Answer : this compound synthesis involves reacting vanadyl sulfate with 4,7-dimethyl-1,10-phenanthroline (Me₂phen) in aqueous/organic solvents under controlled pH and temperature. Characterization typically includes:

  • Spectroscopic analysis : UV-Vis, FTIR, and EPR to confirm coordination geometry and oxidation state (V⁴⁺) .
  • X-ray crystallography : To resolve molecular structure and ligand arrangement .
  • Elemental analysis : To validate stoichiometry and purity .

Q. Which in vitro assays are most effective for evaluating this compound's antitumor activity?

  • Methodological Answer : Standard assays include:

  • MTT assays : Quantify cell viability reduction in cancer cell lines (e.g., colorectal, bone cancer) at varying concentrations (e.g., 0–100 µM) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
  • Clonogenic assays : Assess long-term cytotoxic effects post-Metvan exposure .

Q. How do researchers determine the optimal concentration range for this compound in preclinical studies?

  • Methodological Answer : Dose-response curves are generated using cell viability data (e.g., IC₅₀ values). Preheating this compound at 37°C for 1 hour before administration can enhance cytotoxicity, particularly at higher concentrations (50–100 µM), as shown in colorectal cancer models .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s selective cytotoxicity in cancer cells?

  • Methodological Answer : Mechanistic studies involve:

  • ROS generation : Detection via DCFDA fluorescence to assess oxidative stress induction .
  • Mitochondrial membrane potential assays : JC-1 staining to evaluate disruption of ΔΨm .
  • Gene expression profiling : RNA-seq or qPCR to identify pathways (e.g., p53, Bcl-2 family) modulated by this compound .

Q. How can nanoparticle encapsulation improve this compound’s bioavailability and therapeutic efficacy?

  • Methodological Answer : Lipid-based nanoparticles (e.g., nanostructured lipid carriers, NLCs) are designed using quality-by-design (QbD) principles:

  • Encapsulation efficiency : Optimized via solvent displacement or emulsion methods .
  • In vitro release studies : Simulated physiological conditions to assess sustained release kinetics .
  • Cellular uptake assays : Confocal microscopy with fluorescently tagged NLCs to track intracellular delivery .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolism in animal models .
  • Combination therapy : Co-administer this compound with chemosensitizers (e.g., cisplatin) to overcome resistance .
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments to validate dose-response relationships .

Data Analysis and Contradiction Management

Q. How should researchers resolve conflicting data on this compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Meta-analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalized to cell doubling time) .
  • Batch-effect correction : Account for variability in cell culture conditions (e.g., serum concentration, passage number) .
  • Multivariate statistics : PCA or cluster analysis to identify confounding variables (e.g., preheating protocols) .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., preheated vs. untreated this compound) .
  • Survival analysis : Kaplan-Meier plots for in vivo studies assessing tumor progression .

Best Practices for Replicating this compound Studies

  • Document preheating protocols : Temperature and duration significantly impact cytotoxicity .
  • Validate purity : Use HPLC to confirm absence of vanadium(V) species, which may confound results .
  • Share raw data : Deposit dose-response curves and spectral datasets in repositories (e.g., Zenodo) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.